2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide is a versatile chemical compound used in various scientific research fields. Its unique structure allows for multiple applications, particularly in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 1-methylindole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with N-(4-methylphenyl)acetamide under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function. The indole moiety may interact with various biological pathways, contributing to its biological activities .
Comparison with Similar Compounds
2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide can be compared with similar compounds such as:
N-(4-methylphenyl)acetamide: This compound lacks the sulfonyl and indole groups, making it less versatile in terms of chemical reactivity and biological activity.
1-methylindole derivatives: These compounds share the indole moiety but may lack the sulfonyl group, affecting their overall properties and applications.
The uniqueness of this compound lies in its combined structural features, which provide a wide range of applications and reactivity.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfonyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-7-9-14(10-8-13)19-18(21)12-24(22,23)17-11-20(2)16-6-4-3-5-15(16)17/h3-11H,12H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGZGVIRYXZJGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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